molecular formula C7H14N2 B1204371 1,5-Diazabicyclo[3.2.2]nonane CAS No. 283-47-6

1,5-Diazabicyclo[3.2.2]nonane

Cat. No. B1204371
CAS RN: 283-47-6
M. Wt: 126.2 g/mol
InChI Key: DYQFUHFIBUCCMI-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo[3.2.2]nonane is a diazabicyclononane . Its molecular formula is C7H14N2 and its CAS Registry Number is 283-47-6 .


Synthesis Analysis

1,5-Diazabicyclo[3.2.2]nonane has been used in the synthesis of β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization . It has also been used as a nucleophilic organocatalyst in the regioselective C-acylation of pyrroles and indoles by Friedel−Crafts acylation reaction .


Molecular Structure Analysis

The molecular structure of 1,5-Diazabicyclo[3.2.2]nonane is characterized by a lower symmetry and larger size compared to the spherical molecule 1,4-diazoniabicyclo[2.2.2]-octane .


Chemical Reactions Analysis

Reactions of 1,5-Diazabicyclo[3.2.2]nonane with rubidium halides have resulted in the formation of two 3D molecular ferroelectrics .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,5-Diazabicyclo[3.2.2]nonane include a molecular weight of 126.1995 . More detailed properties such as melting point, boiling point, and density were not found in the retrieved papers.

Scientific Research Applications

Sigma Receptor Affinity and Cytotoxicity

A study explored derivatives of 1,5-Diazabicyclo[3.2.2]nonane, focusing on their affinity for sigma(1) and sigma(2) receptors, and their effects on human tumor cell lines. Key findings include identifying potent sigma(1) ligands and compounds with high sigma(2) affinity, with selective growth inhibition observed in the small cell lung cancer cell line A-427. Notably, benzyl ethers and benzylidene derivatives exhibited potent cytotoxicity, outperforming cisplatin in certain aspects (Holl et al., 2009).

Pharmaceutical Substance Development

Research on 3,7-diazabicyclo[3.3.1]nonane derivatives revealed their potential for treating cognitive impairments and aiding in rehabilitation after acute brain hypoxia. These substances showed promising absorption through the gastrointestinal tract and penetration through the blood-brain barrier, leading to the development of oral dosage forms with significant solubility improvements (Brkich et al., 2020).

Positive Allosteric Modulator of AMPA Receptors

A derivative of 3,7-diazabicyclo[3.3.1]nonane demonstrated high activity as a positive allosteric modulator of AMPA receptors in the central nervous system. In animal studies, it significantly improved memory disrupted by electric shock, suggesting its potential in treating psychoneurological diseases (Grigoriev et al., 2019).

Stimulus-Sensitive Liposomal Delivery System

Studies on 3,7-Diazabicyclo[3.3.1]nonane derivatives showed their efficacy in designing molecular switches for fast release of water-soluble compounds from liposomal containers. These derivatives enhanced liposomal membrane permeability in response to pH changes, making them promising for pH-sensitive drug delivery applications (Veremeeva et al., 2021).

Synthesis of Organic-Inorganic Perovskite Ferroelectrics

Research into the synthesis of 1,5-diazabicyclo[3.2.2]nonane in combination with rubidium halides led to the creation of two 3D molecular ferroelectrics. These compounds displayed transition temperatures (Tc) of 342 K and 293 K, indicating their potential in ferroelectric applications (Han et al., 2022).

Synthesis of Novel Diazabicyclo Compound with Biological Activity

The synthesis of a novel diazabicyclo compound, 5-dichloroacetyl-6-methyl-9-oxo-1,5-diazabicyclo nonane, showed protective effects on maize against chlorimuron, indicating its potential use in agriculture (Li, 2012).

Safety And Hazards

1,5-Diazabicyclo[3.2.2]nonane is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions of 1,5-Diazabicyclo[3.2.2]nonane research could involve its use in the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes, which have potential applications in anticancer chemotherapeutics . Additionally, its use in the preparation of 3D organic–inorganic perovskite ferroelectrics suggests potential applications in materials science .

properties

IUPAC Name

1,5-diazabicyclo[3.2.2]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-8-4-6-9(3-1)7-5-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQFUHFIBUCCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182548
Record name 1,5-Diazabicyclo(3.2.2)nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diazabicyclo[3.2.2]nonane

CAS RN

283-47-6
Record name 1,5-Diazabicyclo[3.2.2]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Diazabicyclo(3.2.2)nonane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Diazabicyclo(3.2.2)nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound of Example 2 (1.70 g, 12.1 mmol) was added portionwise at room temperature to a stirred solution of AIH3 (60 mL of a 1.0M solution, 60 mmol). The solution became warm. Stirring was continued for a further 20 minutes and the reaction mixture was poured into cold (5° C.) 30% aqueous KOH solution (100 mL) and the aqueous mixture was extracted with CHCl3 (200 mL). The organic extract was dried (Na2SO4) and evaporated to give the title compound in quantitative yield: mp 250° C. (dec) (EtOH); 1H-NMR (CDCl3) δ 3.02-3.25 (m, 1H), 2.66-3.02 (complex m, 3H), 2.59 (m, 1H), 2.43 (m, 1H), 2.25-2.40 (m, 1H), 1.87 (m, 1H), 1.04-1.77 (complex m, 6H); Anal (calcd for C17H16Cl2N2 ·0.33H2O): C 40.99, H 8.19, N 13.66. Found C 41.00, H 8.31, N 13.68.
Name
title compound
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
K Han, M Zhang, Z Wei, X Ye, W Rao… - Chemical …, 2022 - pubs.rsc.org
Compared with the spherical molecule 1,4-diazoniabicyclo[2.2.2]-octane (2.2.2-dabco), 1,5-diazabicyclo[3.2.2]nonane (3.2.2-dabcn) bears a lower symmetry and larger size. As …
Number of citations: 7 pubs.rsc.org
SM McElvain, LW Bannister - Journal of the American Chemical …, 1954 - ACS Publications
amount of this tertiary amine underwent pyrolysis prior to any reaction with ethylene bromide. After these results were obtained it seemed of interest to determine the susceptibility of the …
Number of citations: 49 pubs.acs.org
J Wei, K Han, X You, M Zhang, Z Wei… - … A European Journal, 2022 - Wiley Online Library
The emergence of (CH 3 NH 3 )PbI 3 has brought the development of three‐dimensional (3D) organic‐inorganic hybrid perovskite (OIHP) structures with ABX 3 type to a higher level; …
RW Alder, MR Bryce, NC Goode, N Miller… - Journal of the Chemical …, 1981 - pubs.rsc.org
Alkylation of 1,8-bis(methylamino)naphthalene with difunctional reagents leads to a series of 1,5-dimethylnaphtho[1,8-bc]-1,5-diazacycloalkanes(1)–(5), to 1,5-dimethylbenzo[g]naphtho[…
Number of citations: 72 pubs.rsc.org
P Wang, M Zhang, Z Wei, W Du, Z Peng… - Inorganic …, 2022 - ACS Publications
Even though hybrid organic–inorganic perovskites (HOIPs) have been studied by many scholars in recent years, there are not many reports on three-dimensional (3D) alkali metal …
Number of citations: 6 pubs.acs.org
B Li, W Rao, X You, P Wang, J Wei, Z Wei… - Inorganic …, 2023 - ACS Publications
Switchable second harmonic generation (SHG) materials have potential applications in information storage, signal processing, and so on because they can switch between SHG-on …
Number of citations: 5 pubs.acs.org
K Han, W Rao, X You, H Zhang, X Ye, Z Wei… - Chinese Chemical …, 2023 - Elsevier
Molecular ferroelectrics have attracted much attention because of their excellent piezoelectricity, mechanical workability, and second harmonic effect. Here, we successfully prepared …
Number of citations: 0 www.sciencedirect.com
H Zhang, X You, M Zhang, W Guo, Z Wei, H Cai - Dalton Transactions, 2023 - pubs.rsc.org
Three-dimensional (3D) hybrid organic–inorganic perovskites (HOIPs) have attracted tremendous research interest due to their unique structure and promising applications. However, …
Number of citations: 4 pubs.rsc.org
SO Doronina, AA Gall', VI Mamatyuk… - Chemistry of Heterocyclic …, 1993 - Springer
Stevens rearrangement of the benzyl bromides of benzo[b]-1,4-diazabicyclo[2.2.2]octene and benzo[f]-1,5-diazabicyclo[3.2.2]-nonene occurs with expansion of the diazabicyclic …
Number of citations: 4 link.springer.com
MR Schrimpf, KB Sippy, CA Briggs, DJ Anderson… - Bioorganic & medicinal …, 2012 - Elsevier
The well-known interferon-inducer tilorone was found to possess potent affinity for the agonist site of the α7 neuronal nicotinic receptor (K i =56nM). SAR investigations determined that …
Number of citations: 44 www.sciencedirect.com

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